2-Amino-5-bromo-3-iodobenzonitrile 2-Amino-5-bromo-3-iodobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1000577-44-5
VCID: VC8033494
InChI: InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
SMILES: C1=C(C=C(C(=C1C#N)N)I)Br
Molecular Formula: C7H4BrIN2
Molecular Weight: 322.93 g/mol

2-Amino-5-bromo-3-iodobenzonitrile

CAS No.: 1000577-44-5

Cat. No.: VC8033494

Molecular Formula: C7H4BrIN2

Molecular Weight: 322.93 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-bromo-3-iodobenzonitrile - 1000577-44-5

Specification

CAS No. 1000577-44-5
Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
IUPAC Name 2-amino-5-bromo-3-iodobenzonitrile
Standard InChI InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Standard InChI Key WAAPUHOUXZSDPT-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C#N)N)I)Br
Canonical SMILES C1=C(C=C(C(=C1C#N)N)I)Br

Introduction

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-5-bromo-3-iodobenzonitrile, reflecting the positions of its substituents on the benzene ring . The molecular formula C7H4BrIN2\text{C}_7\text{H}_4\text{BrIN}_2 confirms the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one iodine atom, and two nitrogen atoms. The nitrile group (-C≡N) at position 1 and the amino group (-NH2_2) at position 2 contribute to its polar character, while the halogens (Br and I) enhance its electrophilic reactivity.

Structural Depiction and Key Identifiers

The compound’s SMILES notation, \text{C1=C(C=C(C(=C1C#N)N)I)Br}, provides a linear representation of its structure, emphasizing the connectivity of substituents . The InChIKey identifier, WAAPUHOUXZSDPT-UHFFFAOYSA-N, serves as a unique fingerprint for database searches and computational studies .

Table 1: Key Identifiers for 2-Amino-5-bromo-3-iodobenzonitrile

PropertyValueSource
CAS Number1000577-44-5
Molecular FormulaC7H4BrIN2\text{C}_7\text{H}_4\text{BrIN}_2
Molecular Weight322.93 g/mol
InChIKeyWAAPUHOUXZSDPT-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1C#N)N)I)Br

Physicochemical Properties

Solubility and Reactivity

The nitrile group imparts moderate polarity, suggesting limited solubility in water but better solubility in organic solvents like dimethylformamide (DMF) or dichloromethane. The amino group at position 2 may participate in hydrogen bonding, enhancing solubility in protic solvents. The bromine and iodine substituents are susceptible to nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, making the compound a versatile synthetic intermediate.

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